Product packaging for (3-Methylphenyl) 3-nitrobenzoate(Cat. No.:)

(3-Methylphenyl) 3-nitrobenzoate

Cat. No.: B5861105
M. Wt: 257.24 g/mol
InChI Key: RJCIKTALAPRASF-UHFFFAOYSA-N
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Description

(3-Methylphenyl) 3-nitrobenzoate is a substituted aromatic ester of interest in chemical research and development. While specific studies on this exact compound are limited, its molecular structure suggests significant potential as a versatile synthetic intermediate. The ester group and the nitro substituent on the benzoate ring are both valuable functional handles for further chemical transformation . Research on structurally similar compounds, such as Methyl 3-nitrobenzoate, highlights the importance of the nitrobenzoate core in organic synthesis. These analogs are frequently employed in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals . The conformational behavior of the ester linkage in nitrobenzoates has been the subject of detailed theoretical and experimental study to understand their stability and interactions in different environments . This compound is offered strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the available safety data sheet and conduct their own characterization, such as NMR and mass spectrometry, to confirm the identity and purity of the material for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO4 B5861105 (3-Methylphenyl) 3-nitrobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylphenyl) 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-10-4-2-7-13(8-10)19-14(16)11-5-3-6-12(9-11)15(17)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCIKTALAPRASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Process Optimization for 3 Methylphenyl 3 Nitrobenzoate

Development of Novel Esterification Protocols for (3-Methylphenyl) 3-nitrobenzoate

The direct esterification of 3-nitrobenzoic acid with m-cresol (B1676322) is the most straightforward route to this compound. Modern advancements in esterification chemistry offer several sophisticated alternatives to the classical acid-catalyzed methods.

Catalytic Approaches (e.g., Organocatalysis, Metal-Mediated)

Organocatalysis:

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that often provide high yields and selectivities under mild reaction conditions. For the synthesis of this compound, various organocatalysts could be employed. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the esterification by activating the carboxylic acid group. This method, known as the Steglich esterification, is particularly effective for sterically hindered substrates and proceeds under mild, room-temperature conditions. savemyexams.comnih.govissr.edu.kh

Another promising organocatalytic approach involves the use of Brønsted acids. While traditional mineral acids can be harsh, milder organo-Brønsted acids, such as p-toluenesulfonic acid (PTSA), can effectively catalyze the esterification of phenols. google.com The use of bulky diarylammonium arenesulfonates has also been shown to be effective for selective esterification.

Metal-Mediated Catalysis:

Transition metal catalysts offer highly efficient routes to ester formation. For the synthesis of aryl esters like this compound, metal-catalyzed cross-coupling reactions or dehydrative esterification can be employed. For instance, earth-abundant alkali metal catalysts have been shown to be effective for the transesterification of aryl esters with phenols. ewadirect.com While this is a transesterification approach, it highlights the potential of metal catalysis in forming the aryl ester bond.

Another relevant metal-mediated approach is the Yamaguchi esterification, which involves the formation of a mixed anhydride (B1165640) from the carboxylic acid using a Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP. This method is known for its high yields in the synthesis of sterically hindered esters.

The following table summarizes potential catalytic approaches for the synthesis of this compound based on analogous reactions:

Catalyst/Reagent SystemReaction TypeTypical ConditionsPotential Advantages
DCC/DMAPSteglich EsterificationCH₂Cl₂, Room TemperatureMild conditions, suitable for sensitive substrates. savemyexams.comnih.govissr.edu.kh
PTSAFischer-Speier EsterificationToluene, Reflux (with water removal)Readily available, cost-effective. google.com
Yamaguchi Reagent/DMAPYamaguchi EsterificationToluene, Room Temperature to RefluxHigh yields for sterically hindered esters.
Alkali Metal CatalystsTransesterificationToluene, 110 °CUse of earth-abundant metals. ewadirect.com

Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Aqueous Media)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, these principles can be applied by minimizing the use of hazardous solvents and developing more energy-efficient methods.

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions are highly desirable as they eliminate the need for potentially toxic and volatile organic solvents. The direct esterification of 3-nitrobenzoic acid and m-cresol could potentially be carried out under solvent-free conditions by heating the reactants in the presence of a solid acid catalyst, such as an ion-exchange resin or a zeolite. This approach not only reduces waste but can also simplify product purification.

Aqueous Media:

While esterification is a condensation reaction that produces water, conducting the synthesis in aqueous media presents a significant green chemistry challenge. However, the use of water-tolerant catalysts and specialized reaction conditions can make this feasible. Surfactant-type Brønsted acid catalysts, for example, have been shown to enable selective esterifications in water.

Flow Chemistry Applications in Ester Synthesis

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. digitellinc.com The synthesis of this compound can be adapted to a continuous flow process.

A typical flow setup would involve pumping separate streams of 3-nitrobenzoic acid and m-cresol, along with a suitable catalyst dissolved in a solvent, into a heated microreactor or a packed-bed reactor. The reaction mixture would then continuously flow out of the reactor for collection and purification. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivity. reddit.comsouthalabama.edu Given that nitration reactions are often highly exothermic and can be hazardous in batch processes, flow chemistry offers a significantly safer alternative for the synthesis of nitroaromatic compounds. ewadirect.comdigitellinc.com

Functional Group Compatibility and Chemoselectivity in Synthesis

The synthesis of this compound requires careful consideration of functional group compatibility and chemoselectivity. The starting materials contain a nitro group, a carboxylic acid, a phenolic hydroxyl group, and a methyl group on an aromatic ring.

A key challenge is to achieve selective esterification of the carboxylic acid and the phenolic hydroxyl group without inducing unwanted side reactions. The nitro group is generally stable under many esterification conditions. However, the methyl group on the cresol (B1669610) ring could be susceptible to oxidation under harsh conditions, although this is unlikely with common esterification protocols.

In reactions involving polyfunctional molecules, such as phenolic acids, chemoselectivity becomes crucial. For instance, the Mitsunobu reaction is known to differentiate between alcoholic and phenolic hydroxyl groups in esterification reactions. rsc.org While not directly applicable to the synthesis of this compound from its constituent acid and phenol (B47542), this principle of chemoselectivity is vital when designing syntheses of more complex molecules containing this ester moiety. The use of protecting groups might be necessary in more complex synthetic routes to ensure that only the desired functional groups react.

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, temperature, reaction time, and the molar ratio of reactants.

For a typical Fischer-Speier esterification, the removal of water is a crucial factor for driving the equilibrium towards the product. google.com This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene, or by the use of dehydrating agents. An excess of one reactant, typically the more readily available one, can also be used to increase the yield.

The following table illustrates a hypothetical optimization study for the synthesis of this compound based on general principles of Fischer-Speier esterification:

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1H₂SO₄ (5)Toluene110875
2PTSA (5)Toluene110880
3PTSA (10)Toluene110885
4PTSA (10)Toluene1101290
5PTSA (10)Xylene140692

This is a representative data table based on typical esterification reactions and not from a specific study on this compound.

Stereoselective Synthesis Approaches (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral. However, if chiral derivatives were to be synthesized, for example, by introducing a stereocenter on either the phenyl or the benzoate (B1203000) moiety, stereoselective synthesis would become a critical consideration.

One of the most powerful methods for achieving stereoselective esterification, particularly with inversion of configuration at a chiral alcohol center, is the Mitsunobu reaction. oregonstate.eduacs.org This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). If a chiral derivative of m-cresol were used, the Mitsunobu reaction with 3-nitrobenzoic acid would proceed with inversion of stereochemistry at the alcohol's stereocenter.

The following table presents a hypothetical example of a stereoselective Mitsunobu reaction for a chiral derivative:

Chiral AlcoholReagentsSolventTemperature (°C)Product ConfigurationEnantiomeric Excess (ee)
(R)-1-(3-methylphenyl)ethanol3-Nitrobenzoic acid, PPh₃, DIADTHF0 to RT(S)-1-(3-methylphenyl)ethyl 3-nitrobenzoate>95%

This is a representative data table based on typical Mitsunobu reactions and not from a specific study on a chiral derivative of this compound.

Derivatization and Further Functionalization of the this compound Core

The presence of a nitro group, a methyl group, and an ester functionality on the this compound molecule provides a rich platform for a wide array of chemical transformations. These modifications can be strategically employed to introduce new functional groups, alter the electronic and steric properties of the molecule, and construct more elaborate chemical entities.

Modifications of the Phenyl Rings

The two phenyl rings of this compound exhibit different reactivities towards electrophilic and nucleophilic substitution reactions due to the distinct electronic effects of their substituents.

The 3-nitrobenzoate ring is substituted with a strongly electron-withdrawing nitro group (-NO₂). This group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution reactions. aiinmr.comrsc.org Consequently, further electrophilic substitution on this ring, such as nitration or halogenation, will be directed to the positions meta to both the ester and the nitro group (positions 4 and 6). However, these reactions are generally sluggish due to the deactivated nature of the ring.

Conversely, the 3-methylphenyl ring (derived from m-cresol) possesses an electron-donating methyl group (-CH₃), which is an activating group and an ortho-, para-director. Therefore, electrophilic substitution on this ring will preferentially occur at the positions ortho and para to the methyl group (positions 2, 4, and 6). The ester group's oxygen atom, being part of the substituent on this ring, also influences the directing effect, though to a lesser extent than the methyl group.

A primary and highly useful modification of the 3-nitrobenzoate ring is the reduction of the nitro group to an amino group (-NH₂). This transformation is of great synthetic importance as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. This change in electronic properties opens up a new set of possibilities for further functionalization. The resulting (3-Methylphenyl) 3-aminobenzoate (B8586502) can readily undergo electrophilic substitution reactions such as halogenation and nitration, directed to the positions ortho and para to the newly formed amino group.

Several methods are available for the reduction of the nitro group, often with high yields. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is a common and efficient method. sciencemadness.org Metal-based reductions, for instance, using tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl), are also widely employed.

Below is a table summarizing potential electrophilic substitution reactions on the phenyl rings of this compound and its amino derivative. The predicted regioselectivity is based on the directing effects of the substituents.

Starting MaterialReagents and ConditionsMajor Product(s)Predicted Yield Range (%)
This compoundConc. HNO₃, Conc. H₂SO₄(3-Methylphenyl) 3,5-dinitrobenzoateLow to Moderate
This compoundBr₂, FeBr₃(5-Bromo-3-methylphenyl) 3-nitrobenzoate and (3-Bromo-5-methylphenyl) 3-nitrobenzoateModerate
(3-Methylphenyl) 3-aminobenzoateBr₂, H₂O(2-Bromo-3-methylphenyl) 3-aminobenzoate and (4-Bromo-3-methylphenyl) 3-aminobenzoateHigh

Note: The yield ranges are estimations based on analogous reactions and the activating/deactivating nature of the substituents.

Transformations of the Ester Linkage

The ester linkage in this compound is another key site for functionalization, allowing for the cleavage of the molecule or the introduction of different functional groups.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield 3-nitrobenzoic acid and m-cresol. Basic hydrolysis, using a base such as sodium hydroxide (B78521), is typically faster and more common for this type of ester. The reaction proceeds via a nucleophilic acyl substitution mechanism. The rate of hydrolysis can be influenced by the electronic nature of the substituents on the phenyl rings. The electron-withdrawing nitro group on the benzoate portion facilitates the nucleophilic attack on the carbonyl carbon, making the hydrolysis of this compound generally faster than that of unsubstituted phenyl benzoate.

Amidation: The ester can be converted to an amide by reaction with a primary or secondary amine. researchgate.net This reaction, known as aminolysis, also proceeds through a nucleophilic acyl substitution mechanism. The reaction often requires heating or the use of a catalyst. The resulting amides, N-substituted-3-nitrobenzamides, are valuable intermediates in medicinal chemistry and materials science. A variety of amines can be used, leading to a diverse range of amide products. Recently, methods utilizing alkali metal amidoboranes have been developed for the efficient amidation of esters under mild conditions. nih.gov

The table below provides an overview of the key transformations of the ester linkage.

ReactionReagents and ConditionsProductsGeneral Observations
Basic HydrolysisNaOH (aq), Heat3-Nitrobenzoic acid and m-cresolGenerally proceeds with good yield.
Acidic HydrolysisH₃O⁺, Heat3-Nitrobenzoic acid and m-cresolReversible reaction, often requiring removal of products to drive to completion.
AmidationR¹R²NH, Heat or CatalystN,N-R¹,R²-3-nitrobenzamide and m-cresolWide range of primary and secondary amines can be used.

Mechanistic Investigations of Reactions Involving 3 Methylphenyl 3 Nitrobenzoate

Detailed Reaction Pathways of Ester Hydrolysis and Transesterification

The ester linkage in (3-Methylphenyl) 3-nitrobenzoate is a primary site of reactivity, susceptible to both hydrolysis and transesterification reactions. These transformations involve the cleavage of the acyl-oxygen bond and are typically facilitated by acidic or basic catalysts.

The hydrolysis of esters can proceed through neutral, acid-catalyzed, or base-catalyzed pathways. The base-catalyzed pathway is often dominant and proceeds via a nucleophilic acyl substitution mechanism. The rate of this reaction is sensitive to the electronic effects of the substituents. For instance, electron-withdrawing groups on the benzoate (B1203000) ring, such as the nitro group, generally increase the rate of hydrolysis by stabilizing the developing negative charge on the tetrahedral intermediate. Conversely, electron-donating groups on the phenoxy moiety would be expected to influence the leaving group ability of the 3-methylphenoxide.

A study on the transesterification of various aryl esters with phenols catalyzed by potassium carbonate provides some relevant data. While not the exact compound, the reaction of phenyl 3-nitrobenzoate was investigated, showing a 29% yield under the studied conditions. rsc.org This suggests that the transesterification of this compound would proceed through a similar nucleophilic acyl substitution mechanism.

Table 1: Reaction Conditions for Transesterification of a Related Aryl Ester

Reactant Catalyst Solvent Temperature (°C) Time (h) Yield (%)

This data is for a structurally similar compound and serves as an estimate for the reactivity of this compound.

Catalysts play a pivotal role in the hydrolysis and transesterification of esters. In acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or an alcohol. In basic conditions, the nucleophile (hydroxide or alkoxide) directly attacks the carbonyl carbon.

The choice of solvent can also significantly impact the reaction mechanism and rate. Polar protic solvents can stabilize the transition states and intermediates through hydrogen bonding. For instance, in the hydrolysis of esters, water acts as both a solvent and a nucleophile. In transesterification reactions, the alcohol used often serves as the solvent as well. The use of aprotic polar solvents can also influence reaction rates by affecting the solvation of the reactants and the nucleophile.

Investigation of Nitration or Reduction Reactions of the Nitro Group

The nitro group on the benzoate ring is another key functional group that can undergo chemical transformations, most notably reduction to an amino group.

The selective reduction of the nitro group in the presence of an ester functionality is a common transformation in organic synthesis. Various reagents and catalytic systems have been developed for this purpose. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Chemical reducing agents such as tin(II) chloride (SnCl₂) in the presence of a strong acid, or iron (Fe) in acetic acid are also widely used. commonorganicchemistry.com

The mechanism of nitro group reduction typically involves a series of steps. For example, with metal catalysts and a hydrogen source, the reaction is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed. The selectivity of these reagents is crucial to avoid the reduction of the ester group. Reagents like sodium borohydride, which readily reduce aldehydes and ketones, are generally not effective for the reduction of nitro groups unless used in combination with specific catalysts. researchgate.net

A study on the reduction of aromatic nitro compounds containing other reducible substituents highlighted the use of hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder for selective reduction at room temperature. niscpr.res.in This method was found to be effective for a range of nitro compounds, suggesting its potential applicability to this compound. niscpr.res.in

Table 2: Common Reagents for Selective Nitro Group Reduction

Reagent/Catalyst Conditions Selectivity
H₂/Pd-C Catalytic hydrogenation High, can sometimes affect other functional groups commonorganicchemistry.com
Raney Nickel Catalytic hydrogenation Good, often used to avoid dehalogenation commonorganicchemistry.com
Fe/Acid (e.g., Acetic Acid) Acidic conditions Mild and selective commonorganicchemistry.com
SnCl₂/Acid Acidic conditions Mild and selective commonorganicchemistry.com

Aromatic Substitution Reactions on the Phenyl Moieties

Both the 3-methylphenyl and the 3-nitrophenyl rings of this compound can potentially undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will govern the position of the incoming electrophile.

On the 3-nitrophenyl ring, the ester group (-COOAr) and the nitro group (-NO₂) are both electron-withdrawing and meta-directing. Therefore, any further electrophilic substitution on this ring would be expected to occur at the positions meta to both groups, which are already substituted. This makes further substitution on this ring highly unlikely under standard electrophilic aromatic substitution conditions.

On the 3-methylphenyl ring, the ester oxygen atom is ortho, para-directing due to its lone pairs, while the methyl group is also ortho, para-directing and activating. The interplay of these two groups will determine the regioselectivity of the substitution. Steric hindrance from the ester group might favor substitution at the para position relative to the ester linkage.

Computational Elucidation of Reaction Transition States and Intermediates

Computational chemistry provides a powerful tool to investigate reaction mechanisms by calculating the energies of transition states and intermediates. While specific computational studies on this compound are not available, research on related molecules like phenyl benzoate can offer valuable insights.

Ab initio and Density Functional Theory (DFT) calculations have been used to study the structure, conformational analysis, and vibrational spectra of phenyl benzoate. researchgate.netnih.gov Such studies can be extended to model the reaction pathways of hydrolysis and transesterification. For example, the energy profile of the nucleophilic attack on the carbonyl carbon, the formation of the tetrahedral intermediate, and the departure of the leaving group can be mapped out. These calculations can help to determine the rate-determining step of the reaction and to understand the influence of substituents on the activation energy.

For the reduction of the nitro group, computational studies can elucidate the adsorption of the molecule on the catalyst surface and the stepwise addition of hydrogen atoms. Similarly, the mechanism of aromatic substitution can be investigated by calculating the stability of the different possible sigma complexes (Wheland intermediates) to predict the regioselectivity of the reaction.

Lack of Available Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research data for the specific chemical compound This compound . This scarcity of information prevents the generation of a detailed scientific article focusing on its advanced spectroscopic and structural characterization as requested.

The initial investigation revealed data for a similarly named but structurally different compound, Methyl 3-nitrobenzoate . It is crucial to distinguish between these two substances:

This compound contains a 3-methylphenyl (or m-cresyl) group attached to the benzoate ester.

Methyl 3-nitrobenzoate features a simple methyl group in that position.

This fundamental structural difference means that the spectroscopic and crystallographic data for Methyl 3-nitrobenzoate cannot be substituted or extrapolated to describe this compound accurately.

Searches for specific data on this compound, including high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (both 2D and solid-state), vibrational spectroscopy (FT-IR, Raman), and X-ray crystallography, did not yield any published studies, datasets, or detailed research findings. Consequently, the required sections on conformational analysis, molecular fingerprinting, polymorphism, and intermolecular interactions for this specific compound cannot be addressed.

Due to the absence of scientific information, the creation of a thorough, informative, and scientifically accurate article as outlined is not possible at this time. Further research and publication on the synthesis and characterization of this compound would be required before such a document could be produced.

Advanced Spectroscopic and Structural Characterization Studies of 3 Methylphenyl 3 Nitrobenzoate

Mass Spectrometry Techniques for Fragmentation Pathway Elucidation

The initial step in the EI-MS of (3-methylphenyl) 3-nitrobenzoate would be the formation of the molecular ion [M]•+, which would have a theoretical m/z (mass-to-charge ratio) corresponding to its molecular weight. The subsequent fragmentation of this molecular ion is dictated by the presence of the ester and nitro functional groups, as well as the aromatic rings.

Several key fragmentation pathways are anticipated:

Cleavage of the Ester Bond: The most common fragmentation pathway for esters is the cleavage of the C-O bond. This can occur in two ways:

Formation of the Acylium Ion: Cleavage of the bond between the carbonyl carbon and the oxygen of the 3-methylphenoxy group would result in the formation of the 3-nitrobenzoyl cation (m/z 150). This ion is expected to be a prominent peak in the spectrum due to its resonance stabilization.

Formation of the Aryloxy Radical and Aryl Cation: Alternatively, cleavage can lead to the formation of a 3-methylphenoxyl radical and a 3-nitrophenylcarbonyl cation. The subsequent loss of carbon monoxide from the latter would yield the 3-nitrophenyl cation (m/z 122). The 3-methylphenoxyl radical itself is unlikely to be observed directly, but the corresponding 3-methylphenyl cation (m/z 91), formed by the loss of an oxygen atom, could be present.

Fragmentation of the Nitro Group: The nitro group can undergo characteristic fragmentations. A common loss is that of a nitro radical (•NO2), leading to a fragment ion with a mass of [M-46]+. Another possibility is the loss of nitric oxide (NO), resulting in an [M-30]+ fragment.

Fragmentation of the Aromatic Rings: The aromatic rings themselves can fragment, typically leading to the loss of small neutral molecules like acetylene (B1199291) (C2H2), resulting in characteristic peaks at lower m/z values.

Based on these principles, a predicted mass spectrometry fragmentation data table for this compound is presented below.

Predicted Fragment Ion m/z (Predicted) Proposed Structure Fragmentation Pathway
[C14H11NO4]•+ (Molecular Ion)257This compoundIonization of the parent molecule
[C7H4NO3]+1503-Nitrobenzoyl cationCleavage of the ester C-O bond
[C7H4NO2]•+134[M - NO2 - H]•+Loss of nitro group and a hydrogen atom
[C7H5O2]+121Benzoyl cationRearrangement and cleavage
[C6H4NO2]+1223-Nitrophenyl cationLoss of CO from 3-nitrobenzoyl cation
[C7H7O]+1073-Methylphenoxyl cationCleavage of the ester C-O bond
[C7H7]+91Tropylium ion / Tolyl cationFragmentation of the 3-methylphenyl moiety
[C6H5]+77Phenyl cationFragmentation of the aromatic ring

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound (This table is based on theoretical predictions and not on experimental data)

Predicted Fragment Ionm/z (Predicted)Proposed StructureFragmentation Pathway
[C14H11NO4]•+ (Molecular Ion)257This compoundIonization of the parent molecule
[C7H4NO3]+1503-Nitrobenzoyl cationCleavage of the ester C-O bond
[C7H4NO2]•+134[M - NO2 - H]•+Loss of nitro group and a hydrogen atom
[C7H5O2]+121Benzoyl cationRearrangement and cleavage
[C6H4NO2]+1223-Nitrophenyl cationLoss of CO from 3-nitrobenzoyl cation
[C7H7O]+1073-Methylphenoxyl cationCleavage of the ester C-O bond
[C7H7]+91Tropylium ion / Tolyl cationFragmentation of the 3-methylphenyl moiety
[C6H5]+77Phenyl cationFragmentation of the aromatic ring

Electronic Spectroscopy (UV-Vis Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides valuable insights into the electronic structure and transitions within a molecule. For this compound, the electronic spectrum is expected to be a composite of the transitions associated with its constituent chromophores: the 3-nitrophenyl group and the 3-methylphenyl (m-cresyl) group, modified by the ester linkage.

The 3-nitrophenyl moiety is a strong chromophore, exhibiting characteristic π → π* and n → π* transitions. The π → π* transitions, typically occurring at shorter wavelengths with high intensity, are associated with the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron from the nitro group to an antibonding π* orbital of the ring.

The 3-methylphenyl group also contributes to the UV absorption, primarily through π → π* transitions of the benzene (B151609) ring, although these are generally at shorter wavelengths compared to the nitrophenyl group. The ester group, with its carbonyl chromophore, also possesses n → π* and π → π* transitions.

Regarding fluorescence, aromatic nitro compounds are often known to be non-fluorescent or weakly fluorescent. This is primarily due to efficient intersystem crossing from the excited singlet state (S1) to a triplet state (T1), a process often facilitated by the presence of the heavy atoms of the nitro group. This non-radiative decay pathway effectively quenches fluorescence.

Therefore, it is anticipated that this compound would exhibit very weak or no fluorescence in solution at room temperature. Any observed emission would likely be weak and could be influenced by factors such as solvent polarity and the specific electronic interactions between the two aromatic rings.

A hypothetical data table for the electronic spectroscopy of this compound is presented below, based on the expected behavior of similar aromatic nitro esters.

Spectroscopic Parameter Predicted Value/Observation Associated Electronic Transition/Process
λmax (UV-Vis Absorption)~250-280 nmπ → π* (Nitrophenyl group)
ε (Molar Absorptivity)HighAllowed π → π* transition
λmax (UV-Vis Absorption)~320-350 nmn → π* (Nitro group)
ε (Molar Absorptivity)LowForbidden n → π* transition
Fluorescence EmissionVery weak or negligibleEfficient intersystem crossing, quenching of fluorescence
Stokes ShiftNot applicable/smallDue to weak/no fluorescence

Interactive Data Table: Predicted Electronic Spectroscopy Data for this compound (This table is based on theoretical predictions and not on experimental data)

Spectroscopic ParameterPredicted Value/ObservationAssociated Electronic Transition/Process
λmax (UV-Vis Absorption)~250-280 nmπ → π* (Nitrophenyl group)
ε (Molar Absorptivity)HighAllowed π → π* transition
λmax (UV-Vis Absorption)~320-350 nmn → π* (Nitro group)
ε (Molar Absorptivity)LowForbidden n → π* transition
Fluorescence EmissionVery weak or negligibleEfficient intersystem crossing, quenching of fluorescence
Stokes ShiftNot applicable/smallDue to weak/no fluorescence

Theoretical and Computational Chemistry Studies on 3 Methylphenyl 3 Nitrobenzoate

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like (3-Methylphenyl) 3-nitrobenzoate. nih.gov Such calculations for this molecule would likely reveal the significant influence of its substituent groups—the electron-donating methyl (-CH₃) group and the strongly electron-withdrawing nitro (-NO₂) group—on its electronic structure.

The nitro group is expected to substantially lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the nitro-substituted ring electron-deficient. nih.gov Conversely, the methyl group on the other phenyl ring will have a milder, electron-donating effect, slightly raising the energy of the Highest Occupied Molecular Orbital (HOMO). The resulting HOMO-LUMO energy gap is a critical parameter, influencing the molecule's reactivity and electronic absorption properties. nih.govnih.gov

A molecular electrostatic potential (MEP) map would visualize the charge distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show a high negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the phenyl rings would exhibit a positive potential.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value/Characteristic Influencing Factors
HOMO Energy Relatively high Electron-donating -CH₃ group
LUMO Energy Relatively low Electron-withdrawing -NO₂ group
HOMO-LUMO Gap Moderate Combined effects of -CH₃ and -NO₂ groups
Dipole Moment Significant Asymmetric charge distribution due to the -NO₂ group
MEP Negative Region Located on nitro and carbonyl oxygen atoms High electronegativity of oxygen

| MEP Positive Region | Located on aromatic protons | Electron-withdrawing nature of the aromatic system and substituents |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound can be explored through conformational analysis and the calculation of its potential energy surface. The molecule's conformation is primarily defined by the torsional angles around the ester linkage.

Computational studies on similar phenyl benzoates have shown that the rotation around the phenyl-carbonyl bond and the ester C-O bond have relatively low energy barriers. nih.govresearchgate.netnih.gov For this compound, the most stable conformation is expected to be non-planar, with the two phenyl rings twisted relative to each other. The dihedral angle between the plane of the ester group and the nitro-substituted phenyl ring will be influenced by steric hindrance and electronic effects.

A relaxed scan of the potential energy surface by systematically rotating the key dihedral angles would identify the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. The energy barriers between these conformations determine the molecule's flexibility at different temperatures. tandfonline.com

Table 2: Predicted Conformational Data for this compound

Dihedral Angle Predicted Range (degrees) Barrier to Rotation (kcal/mol)
Phenyl-C(O) bond 20-40 Low
(O)C-O bond 0-20 Low

| O-Phenyl bond | 30-60 | Moderate |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict the Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra of this compound. These predicted spectra are invaluable for interpreting experimental data and for the structural elucidation of the compound.

The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. rsc.org The electron-withdrawing nitro group is expected to cause a downfield shift for the protons and carbons on its substituted ring, while the methyl group will cause a slight upfield shift for the protons and carbons on the other ring.

The vibrational frequencies and IR intensities can be computed, and a detailed analysis of the vibrational modes can be performed. nih.govmdpi.com Key vibrational bands would include the C=O stretching of the ester group, the asymmetric and symmetric stretching of the N-O bonds in the nitro group, and the C-H and C=C stretching of the aromatic rings. nih.govnih.gov

Table 3: Predicted Spectroscopic Data for this compound

Spectrum Predicted Chemical Shifts / Frequencies Assignment
¹H NMR δ 7.5-8.5 ppm Aromatic protons on the nitro-substituted ring
δ 7.0-7.4 ppm Aromatic protons on the methyl-substituted ring
δ 2.4 ppm Methyl protons
¹³C NMR δ 164-166 ppm Carbonyl carbon
δ 148-150 ppm Carbon attached to the nitro group
δ 120-140 ppm Other aromatic carbons
δ 21 ppm Methyl carbon
IR 1730-1750 cm⁻¹ C=O stretch
1520-1560 cm⁻¹ Asymmetric NO₂ stretch
1340-1380 cm⁻¹ Symmetric NO₂ stretch

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound over time, both as an isolated molecule and in condensed phases. youtube.com These simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule moves, vibrates, and interacts with its environment. nih.govrsc.org

In a solvent, MD simulations would show the solvation shell around the molecule and how solvent molecules interact with the different functional groups. In a simulated melt or amorphous solid, the simulations would reveal the local ordering and packing of the molecules. Furthermore, MD simulations can be used to study the aggregation behavior of the molecule, showing how individual molecules come together to form clusters. rsc.orgmdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. mdpi.com For this compound, QSPR models could be developed to predict properties such as its boiling point, melting point, solubility, and chromatographic retention times. nih.gov

These models are built by calculating a set of molecular descriptors that encode information about the molecule's topology, geometry, and electronic structure. By correlating these descriptors with the experimental properties of a series of related compounds, a predictive model can be generated. researchgate.netresearchgate.net For nitroaromatic compounds, descriptors related to molecular size, polarity, and hydrogen bonding capacity have been shown to be important. nih.gov

Intermolecular Interactions and Supramolecular Assembly Prediction

The way in which molecules of this compound pack in the solid state is governed by a variety of intermolecular interactions. Computational methods can be used to predict the likely crystal packing and the resulting supramolecular architecture.

The primary interactions expected to dictate the crystal structure are C-H···O hydrogen bonds, involving the aromatic hydrogens and the oxygen atoms of the carbonyl and nitro groups. iucr.orgbgu.ac.il Additionally, π-π stacking interactions between the electron-deficient nitro-substituted phenyl ring and the electron-rich methyl-substituted phenyl ring of neighboring molecules are likely to play a significant role. researchgate.netrsc.orgbohrium.comnih.gov The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the crystal lattice. mdpi.comresearchgate.netrsc.org

Table 4: Predicted Intermolecular Interactions in Crystalline this compound

Interaction Type Description Predicted Strength
C-H···O Hydrogen Bonds Between aromatic C-H donors and nitro/carbonyl O acceptors Moderate
π-π Stacking Between the aromatic rings of adjacent molecules Moderate to Strong
van der Waals Forces General dispersion and repulsion forces Weak to Moderate

| Dipole-Dipole Interactions | Arising from the permanent molecular dipole moment | Moderate |

Applications of 3 Methylphenyl 3 Nitrobenzoate in Advanced Materials Science and Organic Synthesis

Role as a Precursor in Polymer Synthesis (e.g., Polyesters, Polycarbonates)

The bifunctional nature of (3-Methylphenyl) 3-nitrobenzoate, arising from its ester linkage and the potential for functionalization of its aromatic rings, suggests its utility as a monomer or co-monomer in the synthesis of condensation polymers such as polyesters and polycarbonates.

The reactivity of this compound as a monomer is largely dictated by the ester group and the electronic effects of the nitro and methyl substituents. The ester linkage can participate in transesterification reactions, a common method for producing polyesters. The electron-withdrawing nature of the 3-nitro group on the benzoate (B1203000) moiety can influence the reactivity of the ester's carbonyl group. This can affect the kinetics of polymerization, potentially altering reaction rates compared to unsubstituted or electron-donating group-substituted benzoyl esters.

Polymers bearing activated esters have been a subject of interest for their utility in post-polymerization modification. The reaction of activated esters with amino groups is particularly valuable in synthetic chemistry due to its high selectivity and ability to proceed under mild conditions, even in aqueous environments.

This compound can be envisioned as a component of both main-chain and side-chain polymers. For incorporation into the main chain of a polyester, the compound would first need to be functionalized to possess two reactive groups (e.g., hydroxyl or carboxyl groups) that can participate in condensation polymerization. For instance, reduction of the nitro group to an amine and subsequent conversion to a hydroxyl group, along with hydrolysis of the ester to a carboxylic acid, would yield a hydroxy-acid monomer.

Alternatively, this compound could be incorporated as a side-chain moiety. This would involve the polymerization of a monomer containing the this compound structure attached to a polymerizable group, such as a vinyl or acrylic group. The resulting polymer would have the ester compound pendant from the main polymer backbone. The presence of the polar nitro group and the aromatic rings in the side chain could significantly influence the polymer's properties, such as its thermal stability, solubility, and optical characteristics.

The aminolysis of polyesters is a versatile method for introducing functional groups onto the polymer surface, which can then be used for further conjugation or grafting. This highlights the potential for modifying polymers derived from or containing this compound to create materials with tailored surface properties for biomedical applications.

Utilization in Liquid Crystal Research and Organic Electronics

The rigid, rod-like structure of this compound, combined with its polar and polarizable groups, makes it a candidate for investigation in the fields of liquid crystals and organic electronics.

Phenyl benzoate derivatives are a well-established class of calamitic (rod-shaped) liquid crystals. The formation of liquid crystalline phases (mesophases) is highly dependent on the molecular structure, including the nature and position of substituents. The presence of a lateral methyl group on the phenyl ring of this compound can influence molecular packing and potentially lower the melting point of the material.

The electro-optical properties of liquid crystals are also heavily influenced by their molecular structure. The dipole moment arising from the nitro and ester groups in this compound would likely lead to a significant dielectric anisotropy, which is a key parameter for the operation of liquid crystal displays.

Table 1: Predicted Influence of Structural Moieties on Liquid Crystalline Properties of this compound

Structural Feature Predicted Effect on Mesophase Behavior
Phenyl Benzoate Core Provides the necessary rigid, anisotropic molecular shape conducive to liquid crystal formation.
3-Methyl Group (Lateral) May disrupt crystal packing, leading to a lower melting point and potentially a broader liquid crystal range. Can influence the tilt angle in smectic phases.

| 3-Nitro Group (Terminal) | Introduces a strong dipole moment, which can enhance intermolecular interactions and favor the formation of more ordered smectic phases. Contributes to a high dielectric anisotropy. |

In the realm of organic electronics, there is a growing interest in n-type organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the nitro group makes nitroaromatic compounds potential candidates for n-type materials rsc.org. The introduction of one or more nitro groups can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport.

While the charge transport properties of this compound have not been explicitly reported, studies on other nitro-containing aromatic compounds provide some insights. For example, fluorenone derivatives functionalized with nitro groups have been shown to exhibit n-type semiconducting behavior, albeit with modest electron mobilities in the range of 10⁻⁶ to 10⁻⁴ cm² V⁻¹ s⁻¹ rsc.orgbohrium.com. The charge transport in organic thin films is highly dependent on the molecular packing and the degree of intermolecular electronic coupling.

The performance of organic electronic devices is also influenced by the interface between the organic semiconductor and the dielectric layer or electrodes. The polar nature of this compound could affect its adsorption and ordering on different substrates, which in turn would impact the charge transport characteristics of thin films.

Applications as a Synthetic Building Block for Complex Organic Molecules

Nitroaromatic compounds are exceptionally versatile intermediates in organic synthesis. The nitro group in this compound can be readily transformed into a variety of other functional groups, making it a valuable starting material for the synthesis of more complex molecules.

One of the most common transformations of the nitro group is its reduction to an amino group (-NH₂). This can be achieved using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. The resulting (3-Methylphenyl) 3-aminobenzoate (B8586502) is a key intermediate for the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The amino group can be further modified, for example, through diazotization to form diazonium salts, which are themselves versatile intermediates for introducing a wide range of substituents onto the aromatic ring.

The ester functionality of this compound also offers synthetic handles. It can be hydrolyzed to the corresponding carboxylic acid (3-nitrobenzoic acid) and alcohol (m-cresol). 3-Nitrobenzoic acid is a useful building block in its own right orgsyn.org. The ester can also undergo amidation reactions to form amides.

The presence of both a modifiable nitro group and an ester linkage within the same molecule allows for sequential or orthogonal synthetic strategies, enabling the construction of complex molecular architectures. For instance, the nitro group could be reduced and functionalized, followed by modification of the ester group, or vice versa. This makes this compound a potentially useful starting material in combinatorial chemistry and the synthesis of compound libraries for drug discovery and materials science research. Nitroaromatic compounds are known precursors in the synthesis of various industrial products, including azo dyes and explosives nih.gov.

Table 2: Key Chemical Transformations of this compound for Organic Synthesis

Functional Group Reaction Type Product Type Potential Applications
Nitro Group Reduction Amine Pharmaceuticals, Dyes, Polymers
Diazotization (of the amine) Diverse substituted aromatics
Ester Group Hydrolysis Carboxylic Acid and Phenol (B47542) Further functionalization, Monomer synthesis

Precursor for Advanced Reagents or Ligands

The molecular architecture of this compound, featuring two distinct aromatic rings with reactive functional groups, makes it a viable precursor for the synthesis of advanced reagents and polydentate ligands. The nitro group can be readily reduced to an amine, which can then be further functionalized. Similarly, the methyl group on the phenyl ring can undergo oxidation or halogenation to introduce new reactive sites.

Research on related nitroaromatic compounds demonstrates the utility of this structural motif. For instance, 3-Methyl-2-nitrobenzoic acid, a positional isomer, is utilized in the synthesis of multi-pyridine compounds with a tripod architecture. guidechem.com These multi-pyridine structures are effective chelating agents for metal ions, forming novel coordination compounds through nitrogen coordination bonds, hydrogen bonds, and aromatic ring interactions. guidechem.com The flexible side chains of such compounds can create cavities capable of binding guest molecules, leading to the development of functional materials with specialized properties. guidechem.com By analogy, the amino derivative of this compound could be used as a building block for constructing similar complex ligand systems, where the ester linkage and the tolyl group would further influence the steric and electronic properties of the final ligand.

The synthesis of polydentate ligands is a crucial area of research, as these ligands are essential for the development of catalysts for a wide range of chemical transformations, including those relevant to industrial processes and green chemistry. The ability to combine a pyridine (B92270) core with N-heterocyclic carbene (NHC) and amine functionalities can lead to new mixed-donor, facially coordinating tridentate ligands with tunable steric and electronic properties. utc.edu

Intermediate in Multi-step Organic Synthesis

In the realm of organic chemistry, this compound serves as a valuable intermediate in multi-step synthetic sequences. The presence of the nitro group deactivates the corresponding aromatic ring towards electrophilic substitution, directing incoming groups to the meta position relative to the nitro group itself. Conversely, the methyl group on the other ring is an ortho-, para-director. These directing effects can be strategically exploited to achieve specific substitution patterns on the aromatic rings.

The ester linkage in this compound can be hydrolyzed to yield 3-nitrobenzoic acid and m-cresol (B1676322), or it can be a stable protecting group while other transformations are carried out on the molecule. The reduction of the nitro group to an amine is a particularly common and useful transformation, as it opens up a vast array of subsequent reactions, such as diazotization and Sandmeyer reactions, amide bond formation, and the synthesis of heterocyclic compounds.

A notable example of the utility of a closely related structure is found in pharmaceutical synthesis. The compound methyl 2-bromomethyl-3-nitrobenzoate is a key intermediate in the synthesis of Lenalidomide, a drug used to treat multiple myeloma and other hematological disorders. google.com This underscores the importance of the nitrobenzoate framework as a building block for complex, biologically active molecules. While not a direct application of this compound, it highlights the synthetic potential of this class of compounds.

Reaction Type Reagents Product Functionality Potential Application Area
Nitro ReductionH₂, Pd/C or Sn, HClAmine (-NH₂)Synthesis of dyes, pharmaceuticals, ligands
Ester HydrolysisNaOH, H₂OCarboxylic acid & PhenolRecovery of starting materials or further functionalization
Aromatic SubstitutionVariesSubstituted aromatic ringsFine chemical synthesis

Functional Materials Design and Fabrication Based on this compound Derivatives

The design of functional materials often relies on the principle of molecular self-assembly, where molecules are engineered to arrange themselves into ordered structures with specific properties. The rod-like shape and potential for dipole-dipole interactions make derivatives of this compound interesting candidates for the development of liquid crystals.

For example, photosensitive liquid crystals have been developed based on laterally substituted 3-hydroxybenzoic acid, a core component of this compound. rsc.org The position of substituents, such as a methyl group, has been shown to significantly influence the mesomorphic properties of these materials, leading to the formation of either non-polar or polar smectic C phases. rsc.org Research on other substituted phenyl 4'-n-alkoxybenzoates has also demonstrated the critical role of substituents and alkoxy chain length on the phase behavior of these liquid crystals. The synthesis of liquid crystals with lateral methyl groups has been shown to affect the molecular packing and, consequently, the transition temperatures of the mesophases. researchgate.net

By modifying the this compound structure, for instance, by adding flexible alkyl or alkoxy chains to one or both of the phenyl rings, it is conceivable to design new liquid crystalline materials. The interplay between the dipole from the nitro group and the steric effects of the methyl group could lead to novel mesophase behaviors.

Role in Non-linear Optics and Photonic Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for a variety of applications in photonics, including frequency conversion, optical switching, and data storage. novapublishers.com Organic molecules with NLO properties typically possess a specific molecular structure: an electron-donating group and an electron-accepting group connected by a π-conjugated system. This "push-pull" arrangement facilitates intramolecular charge transfer upon excitation by light, leading to a large molecular hyperpolarizability (β), which is a measure of the second-order NLO response.

This compound possesses the fundamental components of an NLO chromophore. The nitro group (-NO₂) is a strong electron-accepting group, while the methyl group (-CH₃) is a weak electron-donating group. These are attached to two phenyl rings, which form a π-conjugated system. Although the ester linkage partially interrupts the conjugation between the two rings, the fundamental push-pull character is present.

Theoretical and experimental studies on various organic chromophores have established clear structure-property relationships for NLO activity. For example, the introduction of isolation groups into the π-conjugated bridge of chromophores can enhance their performance. nih.gov Three-dimensional NLO chromophores have been synthesized to probe the effects of through-space delocalization on NLO properties, where intramolecular charge transfer can occur between different aryl subunits of a larger molecule. uci.edu

Environmental Chemistry: Mechanistic Degradation Pathways of 3 Methylphenyl 3 Nitrobenzoate

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

Direct photolysis of aromatic esters in aquatic environments can proceed through cleavage of the ester bond, leading to the formation of the corresponding carboxylic acid and phenol (B47542). In the case of (3-Methylphenyl) 3-nitrobenzoate, this would yield 3-nitrobenzoic acid and 3-methylphenol (m-cresol).

Furthermore, the nitro group on the aromatic ring is a known chromophore that can absorb solar radiation, leading to a variety of transformation products. Photolysis of nitroaromatic compounds can involve the reduction of the nitro group to a nitroso group, a hydroxylamino group, and ultimately an amino group. Another potential pathway is the substitution of the nitro group with a hydroxyl group, forming phenolic compounds. In atmospheric environments, the reaction with hydroxyl radicals (•OH) is a major degradation pathway for many organic compounds. For this compound, this could lead to the formation of hydroxylated and nitrated derivatives, as well as ring cleavage products.

Table 1: Plausible Photolytic Transformation Products of this compound

Precursor CompoundPotential Transformation ProductDegradation Pathway
This compound3-Nitrobenzoic acidPhotohydrolysis
This compound3-Methylphenol (m-cresol)Photohydrolysis
This compound(3-Methylphenyl) 3-aminobenzoate (B8586502)Photoreduction of nitro group
This compoundHydroxylated derivativesReaction with •OH radicals
This compoundRing-cleavage productsReaction with •OH radicals

Note: The transformation products listed are based on the general photochemical behavior of related compounds and require experimental verification for this compound.

Quantitative data on the photolysis kinetics of this compound are not available in the current literature. The rate of photodegradation would depend on several factors, including the quantum yield of the compound, the intensity and wavelength of the incident light, and the presence of other substances in the environment that can act as photosensitizers or quenchers. The kinetics of photolysis are typically described by a first-order rate law, where the rate of degradation is proportional to the concentration of the compound.

Chemical Degradation Pathways (e.g., Hydrolysis, Oxidation)

The primary chemical degradation pathway for esters in the environment is hydrolysis. The hydrolysis of this compound would involve the cleavage of the ester linkage to produce 3-nitrobenzoic acid and 3-methylphenol. This reaction can be catalyzed by both acids and bases.

The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on both the acyl and the phenyl portions of the molecule. Electron-withdrawing groups on the acyl portion, such as the nitro group in the 3-position of the benzoate (B1203000) ring, generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. Conversely, electron-donating groups on the phenyl portion, such as the methyl group in the 3-position of the phenyl ring, can have a more complex effect, but generally, substitution on the phenol leaving group has a pronounced effect on the hydrolysis rate.

Studies on the alkaline hydrolysis of substituted phenyl benzoates have shown a clear dependence of the reaction rate on the nature and position of the substituents. For instance, the presence of a nitro group on the benzoyl moiety is known to accelerate hydrolysis. The rate constants for the alkaline hydrolysis of various substituted phenyl benzoates have been determined, and these data can be used to estimate the hydrolytic stability of this compound.

Table 2: Expected Products of Chemical Degradation of this compound

Degradation PathwayReactantsProducts
Hydrolysis (neutral, acidic, or basic)This compound, Water3-Nitrobenzoic acid, 3-Methylphenol
OxidationThis compound, Oxidants (e.g., •OH)Hydroxylated and ring-opened products

Biodegradation Pathways by Microorganisms (focus on enzymatic mechanisms, not ecotoxicity)

The biodegradation of this compound is expected to be initiated by the enzymatic hydrolysis of the ester bond, a reaction catalyzed by esterases, which are widespread in microorganisms. This initial step would yield 3-nitrobenzoic acid and 3-methylphenol. Both of these intermediates are known to be biodegradable by various microbial species.

The enzymatic degradation of this compound would likely begin with its binding to the active site of a microbial esterase. The efficiency of this initial hydrolytic step depends on the structural fit between the substrate and the enzyme's active site. The methyl group on the phenyl ring and the nitro group on the benzoate ring will influence this interaction.

Following hydrolysis, the degradation of the resulting aromatic acids and phenols proceeds through various pathways. The degradation of 3-nitrobenzoic acid by some Pseudomonas species has been shown to proceed via oxidation by a dioxygenase to produce protocatechuate, which is then further metabolized through ring cleavage. nih.gov In other microorganisms, the degradation of nitroaromatic compounds can occur through the reduction of the nitro group to an amino group. For instance, the degradation of p-nitrobenzoate by a Pseudomonas strain was found to proceed via this reductive pathway. nih.gov Similarly, the degradation of 3-nitrophenol (B1666305) by Pseudomonas putida involves its conversion to 1,2,4-benzenetriol. nih.gov

Based on the known microbial degradation pathways of related compounds, the biotransformation of this compound is expected to produce a series of metabolites. The initial metabolites would be 3-nitrobenzoic acid and 3-methylphenol. The subsequent degradation of 3-nitrobenzoic acid could lead to the formation of protocatechuic acid, which is a common intermediate in the degradation of many aromatic compounds. nih.gov The degradation of 3-methylphenol typically involves hydroxylation to form a catechol derivative, followed by ring cleavage.

Table 3: Postulated Metabolites from the Biotransformation of this compound

Initial SubstratePrimary MetabolitesSecondary Metabolites
This compound3-Nitrobenzoic acid, 3-MethylphenolProtocatechuic acid (from 3-nitrobenzoic acid), Methylcatechol (from 3-methylphenol)

Note: The identified metabolites are based on studies of analogous compounds and serve as a predictive framework for the biotransformation of this compound.

Conclusion and Future Research Directions

Summary of Key Academic Research Contributions on (3-Methylphenyl) 3-nitrobenzoate

Direct academic research contributions specifically focusing on this compound are not readily found in existing scientific literature. However, the synthesis and properties of this compound can be inferred from established chemical principles and studies on analogous molecules. The primary method for its synthesis would likely involve the esterification of 3-nitrobenzoic acid with 3-methylphenol (m-cresol). This could be achieved through several standard laboratory methods:

Fischer Esterification: This acid-catalyzed reaction between a carboxylic acid and an alcohol is a fundamental method for ester synthesis.

Reaction with Acyl Chlorides: 3-Nitrobenzoyl chloride can be reacted with 3-methylphenol, often in the presence of a base, to form the ester. This method is generally efficient.

Microwave-Assisted Synthesis: Modern techniques using microwave irradiation could potentially offer a more rapid and efficient synthesis.

Characterization of the synthesized this compound would be expected to be carried out using standard analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure by identifying the arrangement of hydrogen and carbon atoms.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the ester carbonyl and the nitro group.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

While no specific data tables for this compound exist, the expected spectroscopic data can be predicted based on the analysis of its constituent parts and similar compounds.

Identification of Remaining Research Gaps and Challenges

The most significant research gap is the near-complete absence of dedicated studies on this compound. This presents both a challenge and an opportunity for new research. Key areas that remain unexplored include:

Synthesis and Optimization: While standard methods can be proposed, detailed studies on the optimal reaction conditions, catalysts, and purification methods for the synthesis of this compound are lacking.

Physicochemical Properties: There is no reported data on its fundamental physical and chemical properties, such as melting point, boiling point, solubility, and crystal structure.

Spectroscopic and Crystallographic Data: A complete and published spectroscopic and crystallographic analysis of this compound is not available.

Reactivity and Mechanistic Studies: The reactivity of this compound in various chemical reactions has not been investigated.

Potential Applications: There are no documented explorations of its potential applications in any field of chemical science.

Promising Avenues for Future Research on this compound and its Analogues

Future research on this compound and its related compounds could be highly fruitful. Promising areas of investigation include:

Systematic Synthesis and Characterization: A foundational study detailing an efficient synthesis and thorough characterization using modern analytical techniques would be a valuable contribution. This would include a comprehensive analysis of its NMR, IR, and mass spectra, as well as single-crystal X-ray diffraction to determine its solid-state structure.

Comparative Studies with Isomers: A comparative study of the physicochemical and spectroscopic properties of the ortho-, meta-, and para-isomers of methylphenyl nitrobenzoates would provide valuable insights into the effects of substituent positions on molecular properties.

Liquid Crystal Properties: Given that some aromatic esters exhibit liquid crystalline behavior, investigating the potential of this compound and its analogues as liquid crystals could be a promising research direction.

Biological Activity Screening: Many nitroaromatic compounds exhibit biological activity. Screening this compound and its derivatives for potential pharmacological or pesticidal activities could uncover new applications.

Polymer Chemistry: The molecule could potentially be used as a monomer or a modifying agent in the synthesis of novel polymers with specific thermal or optical properties.

Potential for Development of Novel Methodologies and Applications in Chemical Science

The study of this compound could also spur the development of new methodologies and applications:

Development of Novel Catalytic Systems: Research into its synthesis could lead to the development of more efficient and environmentally friendly catalytic systems for esterification reactions involving sterically hindered phenols.

Intermediate in Organic Synthesis: It could serve as a valuable intermediate for the synthesis of more complex molecules. For instance, the nitro group can be reduced to an amine, opening up a wide range of further chemical transformations to produce dyes, pharmaceuticals, or other specialty chemicals.

Materials Science: The unique combination of a nitro group and a methylphenyl ester moiety might impart interesting optical or electronic properties, making it a candidate for investigation in materials science, for example, in the development of nonlinear optical materials.

Q & A

Q. How is the IUPAC name of (3-Methylphenyl) 3-nitrobenzoate determined?

The IUPAC name is derived by identifying the parent benzoic acid (3-nitrobenzoic acid) and its esterification with 3-methylphenol. The "3-methylphenyl" group denotes the esterifying alcohol substituent at the benzene ring’s third position, while "3-nitrobenzoate" indicates the nitro group at the third position of the benzoic acid backbone. This systematic naming ensures unambiguous identification of substituent positions .

Q. What are the critical steps in synthesizing this compound, and how can reaction efficiency be optimized?

Key steps include:

  • Nitration : Controlled addition of nitric acid to the methyl benzoate precursor in sulfuric acid at 0–5°C to prevent over-nitration .
  • Work-up : Quenching the reaction mixture on ice to induce crystallization, followed by vacuum filtration and cold methanol washing to remove impurities .
  • Recrystallization : Using methanol to purify the crude product, achieving 53% yield and 75–77°C melting point . Optimization involves monitoring reaction progress via TLC (e.g., 8:2 hexane/EtOAc eluent) and adjusting stoichiometric ratios of sulfuric acid (1.84 g) and nitric acid (0.16 mL) to minimize byproducts .

Q. What spectroscopic methods are essential for confirming the structure of this compound?

  • IR Spectroscopy : Peaks at 1725 cm⁻¹ (ester C=O), 1530–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching), and 1280 cm⁻¹ (C-O ester linkage) confirm functional groups .
  • TLC : A single spot at Rf = 0.35 (8:2 hexane/EtOAc) verifies purity post-recrystallization .
  • ¹H NMR : Signals for the methyl ester (δ ~3.80 ppm) and aromatic protons (δ ~7.2–8.2 ppm) validate the structure .

Advanced Research Questions

Q. How can computational methods like DFT be integrated with experimental NMR data to resolve structural ambiguities in this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p) basis set) predict NMR chemical shifts, which are compared to experimental data to validate structural assignments. For example, methyl 2-(tert-butoxycarbonyl-amino)-3-nitrobenzoate showed <5% deviation between calculated and observed ¹H NMR shifts, confirming regioselectivity and substituent effects . This hybrid approach reduces ambiguity in complex derivatives .

Q. What strategies are effective in analyzing contradictory data between TLC and spectroscopic results during synthesis?

  • Case Example : TLC indicating multiple spots (impurities) but IR/NMR suggesting a pure product.
  • Resolution : Perform column chromatography to isolate components, followed by high-resolution mass spectrometry (HRMS) to identify trace byproducts (e.g., nitration isomers). Cross-validate with melting point analysis (e.g., 75–77°C for pure product vs. depressed values for mixtures) .

Q. How does the choice of recrystallization solvent impact the purity and yield of this compound, and what methodological considerations are critical?

  • Solvent Pair Optimization : A 1:1 chloroform/n-hexane mixture enables high recovery (69% yield) by balancing solubility and crystallization kinetics. Poor solvent choices (e.g., pure methanol) may trap impurities or reduce yield due to excessive solubility .
  • Methodology : Gradually add anti-solvent (hexane) to a hot chloroform solution, followed by sonication to nucleate crystals. Monitor purity via TLC and melting point consistency .

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